N-(2,2,2-三氯乙酰基)头孢噻肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

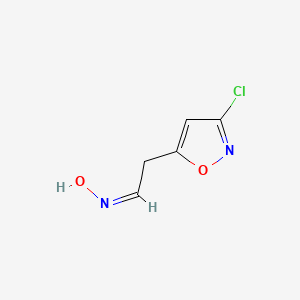

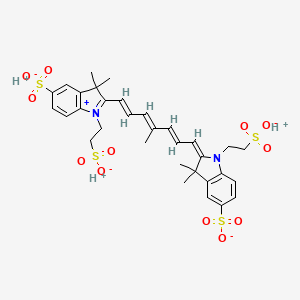

N-(2,2,2-Trichloroacetyl)cefuroxime (TCAC) is an organic compound belonging to the cefuroxime class of antibiotics. It is a semi-synthetic derivative of the naturally occurring cephalosporin antibiotic cefuroxime, and has been developed as an alternative to the traditional cefuroxime drugs. TCAC is a broad-spectrum antibiotic, which means it is effective against a wide range of bacteria. It is used to treat a variety of bacterial infections, including infections of the respiratory tract, urinary tract, skin and soft tissue, and bone and joint infections.

科学研究应用

抗菌活性和药理特性

头孢噻肟是一种半合成头孢菌素类抗生素,由于其对革兰氏阳性和阴性细菌产生的β-内酰胺酶的抵抗能力,表现出显著的抗菌活性。它对各种病原体特别活跃,包括对其他头孢菌素产生耐药性的菌株。这使得头孢噻肟成为治疗其他抗生素可能失败的感染的宝贵药物。药物的药代动力学表明,它在多种体液和组织中达到治疗水平,从而有效治疗各种感染(Brogden, Heel, Speight, & Avery, 2012)。

治疗试验和疗效

头孢噻肟已成功用于治疗由革兰氏阳性和阴性需氧菌引起的各种感染。临床试验显示其在治疗呼吸道感染、尿路感染,甚至儿童脑膜炎球菌和流感嗜血杆菌脑膜炎方面的疗效,突显了其广泛的治疗潜力。尽管其有效性已经得到证实,但头孢噻肟的作用,特别是像N-(2,2,2-三氯乙酰基)头孢噻肟这样的形式,在非抗生素应用或新颖科研领域中的作用仍有待更深入探讨(Brogden et al., 2012)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,2,2-Trichloroacetyl)cefuroxime involves the protection of the amine group followed by the reaction with 2,2,2-trichloroacetic anhydride. This intermediate is then reacted with cefuroxime to form the final product.", "Starting Materials": [ "Cefuroxime", "2,2,2-Trichloroacetic anhydride", "Triethylamine", "Methanol", "Diethyl ether", "Hydrochloric acid" ], "Reaction": [ "Step 1: Protection of amine group in cefuroxime using triethylamine and 2,2,2-trichloroacetic anhydride in methanol.", "Step 2: Removal of excess reagents by filtration and washing with diethyl ether.", "Step 3: Deprotection of the amine group using hydrochloric acid.", "Step 4: Addition of 2,2,2-trichloroacetic anhydride to the deprotected amine group in cefuroxime.", "Step 5: Filtration and washing with diethyl ether to remove excess reagents.", "Step 6: Recrystallization of the product from a suitable solvent." ] } | |

CAS 编号 |

76598-06-6 |

分子式 |

C18H15Cl3N4O9S |

分子量 |

569.8 g/mol |

IUPAC 名称 |

(6R,7R)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2,2,2-trichloroacetyl)carbamoyloxymethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C18H15Cl3N4O9S/c1-32-24-9(8-3-2-4-33-8)12(26)22-10-13(27)25-11(15(28)29)7(6-35-14(10)25)5-34-17(31)23-16(30)18(19,20)21/h2-4,10,14H,5-6H2,1H3,(H,22,26)(H,28,29)(H,23,30,31)/b24-9+/t10-,14-/m1/s1 |

InChI 键 |

BGPGYDOAMAGXIO-DRGRTGIUSA-N |

手性 SMILES |

CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)NC(=O)C(Cl)(Cl)Cl)C(=O)O |

SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)NC(=O)C(Cl)(Cl)Cl)C(=O)O |

规范 SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)NC(=O)C(Cl)(Cl)Cl)C(=O)O |

同义词 |

[6R-[6α,7β(Z)]]-7-[[2-Furanyl(methoxyimino)acetyl]amino]-8-oxo-3-[[[[(trichloroacetyl)amino]carbonyl]oxy]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hydrazinecarboxylic acid, [methoxy(methylamino)methylene]-, ethyl ester (9CI)](/img/no-structure.png)

![1H-Cyclopenta[e]imidazo[1,2-a]pyrazine](/img/structure/B582678.png)

![1-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(2-(methylthio)-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea](/img/structure/B582679.png)

![1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B582684.png)